N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide
Description
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide is a benzothiazole-derived acetamide compound characterized by a benzo[d]thiazole core substituted with an amino group at position 2, a methyl group at position 4, and an acetamide-linked 2,5-dimethylphenoxy moiety at position 4. The benzothiazole scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-10-4-5-11(2)14(6-10)23-9-16(22)20-13-7-12(3)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
DUPKSLYTYKBFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the substituted benzothiazole with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide and related compounds:
Key Observations
Core Heterocycle Influence: The benzo[d]thiazole core in the target compound differs from pyridazin-3(2H)-one () and oxazolidinone () in electronic and steric properties. Pyridazinone derivatives exhibit strong FPR2 agonism due to their planar structure, while benzothiazoles may favor kinase interactions.
Substituent Effects: The 2,5-dimethylphenoxy group in the target compound contrasts with the 2,4-dimethylphenoxy group in . Positional isomerism may alter binding pocket compatibility or metabolic stability. Methoxy () vs. methyl (target compound) substituents influence lipophilicity and hydrogen-bonding capacity, impacting target selectivity.
Biological Activity: FPR2 agonists () demonstrate immune-modulatory effects, whereas oxadixyl () is pesticidal. This highlights how minor structural variations redirect applications from therapeutic to agrochemical domains.
Biological Activity
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide |
| InChI Key | JKSNDQJRXLNNAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C |
Biological Activity Overview
The compound exhibits diverse biological activities, particularly in the realm of cancer research. Studies have indicated its potential as an anticancer agent through various mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Binding : The compound can interact with specific receptors, influencing cellular signaling pathways.
- Signal Transduction Modulation : It affects pathways that regulate cell survival and apoptosis.
Anticancer Activity
Research has highlighted the compound's ability to induce apoptosis in cancer cells. A study evaluating related thiazole derivatives demonstrated significant anticancer effects against A549 and C6 tumor cell lines using assays such as MTT and caspase-3 activation . The structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly enhance cytotoxicity, with optimal configurations yielding IC50 values in the low micromolar range .
Case Studies
- Study on Thiazole Derivatives : A synthesis of novel thiazole derivatives showed promising anticancer activity. Compounds similar to this compound exhibited IC50 values ranging from 0.315 to 2.66 μM against various cancer cell lines, including PC3 and MCF-7 .
- Mechanistic Insights : Further investigations revealed that certain derivatives effectively inhibited EGFR kinase activity with IC50 values between 54.0 and 96 nM. This inhibition correlates with reduced tumor cell proliferation, highlighting the compound's therapeutic potential against solid tumors .
Research Findings
Recent studies have underscored the importance of benzothiazole derivatives in drug design due to their broad spectrum of biological activities:
- Antitumor Properties : 2-Aminobenzothiazole compounds have been identified as potent anticancer agents with low toxicity profiles. Their action against specific tumor-related proteins has been documented extensively .
- Selectivity and Efficacy : Compounds derived from this class exhibit selective inhibition against various kinases involved in cancer progression, such as CSF1R and VEGFR-2, making them attractive candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
